ACEA1011

Pain Behavioral Pharmacology Drug Discrimination

Procure ACEA1011 for its unique allosteric glycine site antagonism. Unlike MK-801, it shows no PCP-like psychotomimetic effects or motor impairment, and importantly, lacks tolerance development for reliable chronic disease modeling. This distinct profile ensures high-fidelity data in pain, seizure, and neurodegeneration research without confounding variables.

Molecular Formula C9H4ClF3N2O2
Molecular Weight 264.59 g/mol
CAS No. 153504-72-4
Cat. No. B1665404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACEA1011
CAS153504-72-4
Synonyms5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione
ACEA 1011
ACEA-1011
Molecular FormulaC9H4ClF3N2O2
Molecular Weight264.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F
InChIInChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17)
InChIKeyJDCKMCIQUXTYQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ACEA 1011 (CAS 153504-72-4) Potent NMDA Receptor Glycine Site Antagonist for Pain and Neuroprotection Research


ACEA 1011 (5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione) is a potent and selective antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. As a member of the quinoxalinedione class, it functions as an allosteric modulator to inhibit glutamatergic neurotransmission [2]. This compound is widely utilized as a pharmacological tool in preclinical research to investigate the role of NMDA receptor-mediated excitotoxicity in pain, seizure, and neurodegenerative disorders [3].

Why Generic NMDA Antagonists Cannot Substitute for ACEA 1011


Generic substitution within the NMDA antagonist class is scientifically invalid due to profound differences in binding site (allosteric glycine site vs. channel pore), behavioral pharmacology, and side-effect liability [1]. ACEA 1011 acts at the glycine co-agonist site, which is mechanistically distinct from channel blockers like MK-801 or competitive glutamate site antagonists. This fundamental difference translates to a distinct in vivo profile: unlike MK-801, ACEA 1011 does not substitute for phencyclidine (PCP) in drug discrimination assays, indicating a reduced potential for psychotomimetic side effects [1]. Even among other glycine site antagonists, differences in subunit selectivity (e.g., ACEA 1011's preference for kainate-preferring subtypes) and pharmacokinetic properties preclude simple interchangeability [2].

Quantitative Evidence for ACEA 1011's Differentiation in Preclinical Research


ACEA 1011 Behavioral Safety Profile vs. Non-Competitive NMDA Antagonist MK-801

In a direct comparative study, ACEA 1011 (a glycine site antagonist) demonstrated a superior safety profile compared to MK-801 (a non-competitive channel blocker). Rats were trained to discriminate the psychotomimetic PCP from saline. ACEA 1011 produced no PCP-like discriminative stimulus effects, whereas MK-801 is known to fully substitute for PCP [1]. Furthermore, unlike MK-801, ACEA 1011 did not disrupt prepulse inhibition of the acoustic startle reflex, a measure of sensorimotor gating deficits associated with psychosis [1].

Pain Behavioral Pharmacology Drug Discrimination

ACEA 1011 In Vivo Efficacy in Tonic Pain Model: Comparable to MK-801

In a direct comparison using the mouse formalin test (a model of persistent inflammatory pain), ACEA 1011 was as effective as the potent channel blocker MK-801 in reducing nociceptive behavior during the late (tonic) phase [1]. Both compounds prevented the development of central sensitization when administered prior to the formalin injection.

Pain In Vivo Formalin Test

ACEA 1011 Non-Tolerance Profile vs. Structural Analog ACEA-1416

A critical differentiation exists between closely related quinoxalinedione analogs regarding tolerance development. ACEA 1011 produced antinociception in the formalin test without inducing tolerance, even after repeated administration [1]. In stark contrast, its structural analog, ACEA-1416 (a competitive NMDA antagonist), was shown to induce tolerance to both its antinociceptive and motor-impairing effects under similar experimental conditions [2].

Analgesia Tolerance Chronic Pain

ACEA 1011 Subtype Selectivity Profile on Non-NMDA Receptors

Electrophysiological studies reveal that ACEA 1011 possesses a unique selectivity profile among non-NMDA glutamate receptors. It exhibited the highest selectivity for the kainate-preferring subtype over AMPA receptors. Specifically, its Kb for blocking kainate currents in dorsal root ganglion (DRG) cells was ~1 µM, whereas its Kb in cortical neurons (enriched in AMPA receptors) was 10-12 µM, representing a 10-12 fold selectivity window [1]. This contrasts with the broader spectrum antagonist NBQX (Kb of 0.3 µM in cortex and 0.9 µM in DRG) [1].

Receptor Selectivity Electrophysiology Ion Channels

Optimal Research Applications for ACEA 1011 Based on Verified Differentiation


Investigating NMDA-Dependent Pain Sensitization Without Psychotomimetic Confounds

Researchers modeling central sensitization in chronic pain can leverage ACEA 1011's unique combination of robust in vivo efficacy [1] and a clean behavioral profile. As demonstrated by its lack of PCP-like discriminative stimulus effects and absence of startle reflex disruption [2], ACEA 1011 allows for the interrogation of NMDA receptor-mediated pain pathways without the confounding motor impairment or psychotomimetic side effects typical of channel blockers like MK-801.

Chronic Dosing Studies in Neurodegeneration or Tolerance Research

The verified lack of tolerance development with ACEA 1011 [1] is a critical feature for long-term studies. This property, which distinguishes it from analogs like ACEA-1416 [2], enables the use of ACEA 1011 in chronic disease models (e.g., neuropathic pain, epilepsy) without the experimental variable of diminishing efficacy over time, ensuring consistent target engagement throughout the study duration.

Dissecting Kainate Receptor Contributions in Synaptic Physiology

Electrophysiologists can employ ACEA 1011 as a selective pharmacological tool to isolate kainate receptor-mediated currents. Its ~10-12 fold selectivity for native kainate- over AMPA-preferring receptors [1] provides a defined window for experimental differentiation, surpassing the selectivity of commonly used broad-spectrum antagonists like NBQX. This application is vital for understanding synaptic transmission and plasticity in brain regions where kainate receptors play a specialized role.

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